2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features both piperazine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyrimidine: This compound shares the piperazine moiety and has similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and is used in similar research applications.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound is used as a potential serotonin reuptake inhibitor.
Uniqueness
2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H22N4O |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N4O/c20-12-19-9-2-1-5-14(19)13-4-3-6-17-15(13)18-10-7-16-8-11-18/h3-4,6,12,14,16H,1-2,5,7-11H2 |
InChI Key |
MPXVKSDOAWEZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N3CCNCC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.